5,5',5''-Methanetriyltris(2,4,6-trichlorobenzene-1,3-dicarboxylic acid)
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Overview
Description
5,5’,5’'-Methanetriyltris(2,4,6-trichlorobenzene-1,3-dicarboxylic acid): is a complex organic compound characterized by its unique structure, which includes three 2,4,6-trichlorobenzene-1,3-dicarboxylic acid units connected through a central methanetriyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’,5’'-Methanetriyltris(2,4,6-trichlorobenzene-1,3-dicarboxylic acid) typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where 2,4,6-trichlorobenzene-1,3-dicarboxylic acid is reacted with a methanetriyl precursor under acidic conditions. The reaction is often catalyzed by Lewis acids such as aluminum chloride (AlCl3) to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving precise control of temperature, pressure, and reaction time. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: 5,5’,5’'-Methanetriyltris(2,4,6-trichlorobenzene-1,3-dicarboxylic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated, nitrated, and hydroxylated products .
Scientific Research Applications
Chemistry: In chemistry, 5,5’,5’'-Methanetriyltris(2,4,6-trichlorobenzene-1,3-dicarboxylic acid) is used as a building block for the synthesis of advanced materials, including polymers and coordination complexes. Its unique structure allows for the creation of materials with specific properties, such as high thermal stability and resistance to chemical degradation .
Biology and Medicine: Its ability to form stable complexes with metal ions makes it a valuable tool for imaging and therapeutic purposes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other high-performance materials .
Mechanism of Action
The mechanism by which 5,5’,5’'-Methanetriyltris(2,4,6-trichlorobenzene-1,3-dicarboxylic acid) exerts its effects is primarily through its ability to interact with various molecular targets. The compound can form coordination complexes with metal ions, which can then participate in catalytic processes or serve as imaging agents. Additionally, its aromatic structure allows for π-π interactions with other aromatic compounds, facilitating its incorporation into larger molecular assemblies .
Comparison with Similar Compounds
5,5’,5’'-Methanetriyltris(2-hydroxy-3-methylbenzoic acid): Similar in structure but with hydroxyl groups instead of carboxylic acids.
2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde: Contains aldehyde groups instead of carboxylic acids.
Uniqueness: What sets 5,5’,5’'-Methanetriyltris(2,4,6-trichlorobenzene-1,3-dicarboxylic acid) apart is its high degree of chlorination and the presence of three carboxylic acid groups, which confer unique reactivity and stability. These properties make it particularly useful in applications requiring robust chemical resistance and the ability to form stable complexes .
Properties
CAS No. |
866181-39-7 |
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Molecular Formula |
C25H7Cl9O12 |
Molecular Weight |
818.4 g/mol |
IUPAC Name |
5-[bis(3,5-dicarboxy-2,4,6-trichlorophenyl)methyl]-2,4,6-trichlorobenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C25H7Cl9O12/c26-11-2(12(27)6(21(37)38)17(32)5(11)20(35)36)1(3-13(28)7(22(39)40)18(33)8(14(3)29)23(41)42)4-15(30)9(24(43)44)19(34)10(16(4)31)25(45)46/h1H,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46) |
InChI Key |
JMJPFWQKBIQHIH-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)C(=O)O)Cl)C(=O)O)Cl)C(C2=C(C(=C(C(=C2Cl)C(=O)O)Cl)C(=O)O)Cl)C3=C(C(=C(C(=C3Cl)C(=O)O)Cl)C(=O)O)Cl |
Origin of Product |
United States |
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